An In-Depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethylheptane
An In-Depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylheptane is a branched-chain alkane, an isomer of nonane, with the chemical formula C9H20.[1][2] As a member of the alkane family, it is a saturated hydrocarbon, meaning it contains only single bonds between its carbon atoms.[1] This structural characteristic imparts a relatively low reactivity compared to unsaturated hydrocarbons. 2,3-Dimethylheptane is a colorless liquid at room temperature and is a component of some fuels.[1] Its branched structure influences its physical and chemical properties, distinguishing it from its straight-chain isomer, n-nonane.[1] Understanding the specific properties and structure of 2,3-dimethylheptane is crucial for its application in various fields, including as a reference compound in analytical chemistry and as a potential building block in organic synthesis.
Chemical Structure
The structure of 2,3-dimethylheptane consists of a seven-carbon main chain (heptane) with two methyl (-CH3) groups attached to the second and third carbon atoms.[3] This arrangement leads to the presence of chiral centers, making stereoisomerism possible.
The molecular structure can be represented in various ways:
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Condensed Structural Formula: CH3CH(CH3)CH(CH3)CH2CH2CH2CH3[3]
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SMILES (Simplified Molecular-Input Line-Entry System): CCCCC(C)C(C)C[2]
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InChI (International Chemical Identifier): InChI=1S/C9H20/c1-5-6-7-9(4)8(2)3/h8-9H,5-7H2,1-4H3[2]
Caption: 2D skeletal structure of 2,3-dimethylheptane.
Physicochemical Properties
The physicochemical properties of 2,3-dimethylheptane are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental and industrial settings.
| Property | Value | Reference |
| Molecular Formula | C9H20 | [1][2] |
| Molecular Weight | 128.26 g/mol | [1][4] |
| Appearance | Colorless liquid | [5] |
| Density | 0.726 g/mL at 25 °C | [6][7] |
| Boiling Point | 140 °C | [6][7] |
| Melting Point | -112.99 °C | [7] |
| Flash Point | 60.1 ± 7.9 °C | [1] |
| Vapor Pressure | 7.5 ± 0.1 mmHg at 25°C | [1] |
| Refractive Index | n20/D 1.409 | [6][8] |
| Solubility | Soluble in ether, alcohol, benzene, acetone. Water solubility: 251.2 µg/L. | [7][8] |
Chemical Reactivity
As a saturated alkane, 2,3-dimethylheptane exhibits the typical reactivity of this class of compounds. Its primary reactions include:
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Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water.[1]
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Halogenation: It can react with halogens (e.g., chlorine, bromine) under ultraviolet light via a free-radical mechanism to form haloalkanes.[1]
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Cracking: At high temperatures and in the presence of a catalyst, the carbon-carbon bonds can break, leading to the formation of smaller alkanes and alkenes.[1]
Experimental Protocols
Synthesis of 2,3-Dimethylheptane
A common method for the synthesis of 2,3-dimethylheptane is the hydrogenation of the corresponding alkene, 2,3-dimethyl-2-heptene.[1]
Methodology: Catalytic Hydrogenation
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Apparatus: A high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator) is charged with 2,3-dimethyl-2-heptene and a catalytic amount of platinum on charcoal (Pt/C, typically 5-10% by weight).
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Solvent: A suitable inert solvent, such as ethanol (B145695) or ethyl acetate, is added to dissolve the alkene.
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Hydrogenation: The apparatus is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-4 atm). The reaction mixture is stirred vigorously at room temperature.
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Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be withdrawn and analyzed by gas chromatography (GC) to confirm the disappearance of the starting material.
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Work-up: Upon completion, the reaction mixture is carefully depressurized. The catalyst is removed by filtration through a pad of Celite®.
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Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude 2,3-dimethylheptane can be purified by fractional distillation to yield the final product.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of 2,3-dimethylheptane.
Methodology:
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Sample Preparation: A dilute solution of 2,3-dimethylheptane is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.
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GC Conditions:
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Column: A nonpolar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of alkanes.
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Injector: The sample is injected in split or splitless mode at a temperature of 250 °C.
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Oven Program: A temperature program is employed to ensure good separation of the analyte from any impurities. A typical program might start at 50 °C, hold for 2 minutes, and then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions:
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Ionization: Electron ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
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Scan Range: The mass range is typically scanned from m/z 40 to 200.
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-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify 2,3-dimethylheptane. The mass spectrum will show characteristic fragments for branched alkanes, with prominent peaks corresponding to the loss of alkyl groups at the branch points.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of 2,3-dimethylheptane.
Methodology:
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Sample Preparation: A sample of 2,3-dimethylheptane (5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard.
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¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals in the upfield region (typically 0.8-1.5 ppm) characteristic of alkane protons. The integration of the signals will correspond to the number of protons in each unique chemical environment. The splitting patterns (multiplicity) will provide information about adjacent protons.
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The chemical shifts of these signals will be in the typical range for sp³-hybridized carbons in alkanes.
Caption: Experimental workflow for the synthesis and analysis of 2,3-dimethylheptane.
Safety and Handling
2,3-Dimethylheptane is a flammable liquid and vapor.[2] It may be fatal if swallowed and enters airways.[5][9] It is important to handle this chemical in a well-ventilated area, away from ignition sources, and while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a tightly closed container in a cool, dry place.
Conclusion
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2,3-dimethylheptane. The data and protocols presented are intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. A thorough understanding of these fundamental aspects is essential for the safe and effective use of this compound in scientific research and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Alkanes | OpenOChem Learn [learn.openochem.org]
- 4. CN101125797A - Method for preparing 2,6-dimethyl-2-heptanol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (1) H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 9. mdpi.com [mdpi.com]
